Aldose reductase-IN-7

Beschreibung

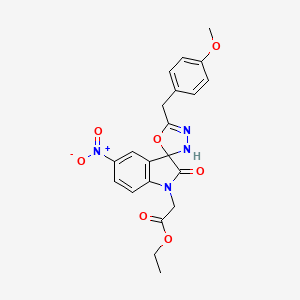

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20N4O7 |

|---|---|

Molekulargewicht |

440.4 g/mol |

IUPAC-Name |

ethyl 2-[5-[(4-methoxyphenyl)methyl]-5'-nitro-2'-oxospiro[3H-1,3,4-oxadiazole-2,3'-indole]-1'-yl]acetate |

InChI |

InChI=1S/C21H20N4O7/c1-3-31-19(26)12-24-17-9-6-14(25(28)29)11-16(17)21(20(24)27)23-22-18(32-21)10-13-4-7-15(30-2)8-5-13/h4-9,11,23H,3,10,12H2,1-2H3 |

InChI-Schlüssel |

MYMCQWNUCPEDOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)NN=C(O3)CC4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of Action of Aldose Reductase Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound named "Aldose reductase-IN-7". This guide therefore provides a comprehensive overview of the mechanism of action for the general class of Aldose Reductase Inhibitors (ARIs), to which a compound like this compound would belong.

Introduction to Aldose Reductase

Aldose Reductase (AR), a member of the aldo-keto reductase superfamily (AKR1B1), is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose processing. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3] This increased activity is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[2][4] Consequently, the inhibition of Aldose Reductase is a primary therapeutic strategy for preventing or mitigating these debilitating conditions.[5]

Core Mechanism of Action of Aldose Reductase Inhibitors

The fundamental mechanism of action for Aldose Reductase Inhibitors is the competitive or non-competitive inhibition of the Aldose Reductase enzyme, which prevents the conversion of glucose to sorbitol.[6] This action addresses several pathological downstream consequences of polyol pathway activation.

Attenuation of Osmotic Stress

In tissues where glucose uptake is insulin-independent, such as nerves, the retina, and kidneys, hyperglycemia leads to high intracellular glucose levels.[4] The conversion of this glucose to sorbitol, catalyzed by AR, results in the intracellular accumulation of this sugar alcohol.[4] Because sorbitol does not readily diffuse across cell membranes, its accumulation increases intracellular osmotic pressure, leading to an influx of water, cellular swelling, and ultimately, osmotic stress and cell damage.[7] ARIs block this first step, preventing sorbitol accumulation and the subsequent osmotic stress.

Reduction of Oxidative Stress

The activity of Aldose Reductase consumes its cofactor, NADPH.[3] NADPH is also the essential reducing equivalent for glutathione reductase, an enzyme critical for regenerating the antioxidant glutathione (GSH) from its oxidized state (GSSG). By competing for the same pool of NADPH, hyperactivity of AR depletes the cell's capacity to regenerate GSH, leading to a diminished antioxidant defense and an increase in oxidative stress from reactive oxygen species (ROS).[3] ARIs, by reducing AR activity, spare NADPH, thereby supporting glutathione reductase activity and mitigating oxidative stress.

Modulation of Inflammatory Signaling

Beyond its role in glucose metabolism, Aldose Reductase is involved in reducing lipid-derived aldehydes, such as 4-hydroxynonenal (4-HNE), which are generated during oxidative stress.[3] The reduction of the glutathione conjugate of HNE (GS-HNE) by AR produces a metabolite, GS-DHN, which can activate pro-inflammatory signaling cascades. These pathways involve the activation of Protein Kinase C (PKC) and subsequently, transcription factors like NF-κB and AP-1.[3] These factors then drive the expression of inflammatory cytokines, chemokines, and other inflammatory mediators. By inhibiting AR, ARIs can prevent the formation of these signaling molecules, thereby downregulating inflammatory responses associated with diabetic complications and other inflammatory diseases.

Quantitative Data for Aldose Reductase Inhibitors

The potency of Aldose Reductase Inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes IC50 values for several well-characterized ARIs.

| Compound | IC50 Value (µM) | Target Enzyme Source |

| Epalrestat | 0.015 - 5.0 | Human / Rat Lens |

| Sorbinil | ~3.45 | Recombinant Human |

| Tolrestat | Low µM / High nM | Human / Rat |

| Nifedipine | 2.5 | Recombinant Human |

| Cinnarizine | 5.87 - 8.77 | Not Specified |

| Quercetin | Low µM | Not Specified |

Note: IC50 values can vary significantly based on the enzyme source (recombinant vs. tissue extract), substrate used, and specific assay conditions.[2][3]

Experimental Protocols

Characterization of a novel ARI, such as this compound, would involve a series of standardized in vitro and cell-based assays.

In Vitro Aldose Reductase Activity Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory potential of a compound by measuring the decrease in AR activity. The assay is based on monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5][8]

Materials:

-

Recombinant human Aldose Reductase

-

AR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.2)

-

NADPH solution (e.g., 0.1 mM in Assay Buffer)

-

Substrate solution (e.g., 10 mM DL-Glyceraldehyde in Assay Buffer)

-

Test inhibitor (dissolved in a suitable solvent like DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of NADPH, substrate, and test inhibitor dilutions.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of NADPH solution

-

z µL of Aldose Reductase enzyme solution

-

10 µL of test inhibitor at various concentrations (or solvent for control).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15-20 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding w µL of the substrate solution (DL-Glyceraldehyde) to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 40-60 minutes at 37°C.[9]

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Sorbitol Accumulation Assay

This assay measures the ability of an ARI to prevent the formation of sorbitol in cells cultured under high-glucose conditions.

Materials:

-

A suitable cell line (e.g., retinal epithelial cells, Schwann cells)

-

Cell culture medium (e.g., DMEM) with normal glucose (5.5 mM) and high glucose (30-50 mM)

-

Test inhibitor

-

Lysis buffer

-

Sorbitol Assay Kit (commercially available, typically enzyme-based colorimetric or fluorometric kits)[10][11]

-

Plate reader for colorimetric or fluorescence measurements

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with high-glucose medium containing various concentrations of the test inhibitor or solvent control. Include a normal-glucose control group.

-

Incubation: Incubate the cells for a period sufficient to allow sorbitol accumulation (e.g., 24-48 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.

-

Lyse the cells using the appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Sorbitol Measurement:

-

Use a commercial Sorbitol Assay Kit to measure the sorbitol concentration in the cell lysates, following the manufacturer's protocol.[10]

-

Normalize the sorbitol concentration to the total protein concentration of the lysate to account for differences in cell number.

-

-

Data Analysis:

-

Compare the intracellular sorbitol levels in inhibitor-treated cells to the high-glucose control.

-

Calculate the percent inhibition of sorbitol accumulation for each inhibitor concentration and determine the IC50 value.

-

Visualization of Core Pathways

The following diagrams illustrate the key pathways influenced by Aldose Reductase and its inhibitors.

Caption: The Polyol Pathway initiated by Aldose Reductase.

Caption: AR-mediated inflammatory signaling pathway.

References

- 1. Intracellular sorbitol content in isolated rat inner medullary collecting duct cells. Regulation by extracellular osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. bmrservice.com [bmrservice.com]

- 9. abcam.cn [abcam.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bioassaysys.com [bioassaysys.com]

Aldose reductase-IN-7 in vitro enzymatic assay

An In-Depth Technical Guide to the Aldose Reductase In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic assay for aldose reductase (AR), a critical enzyme in the polyol pathway implicated in diabetic complications. This document details the experimental protocol for assessing the activity of AR and evaluating potential inhibitors, such as the hypothetical compound "Aldose reductase-IN-7."

Introduction

Aldose reductase (EC 1.1.1.21) is an enzyme that catalyzes the reduction of a wide range of aldehydes, including glucose, to their corresponding alcohols.[1] In hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, leads to the accumulation of sorbitol.[2][3] This process is linked to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[3][4] Therefore, the inhibition of aldose reductase is a key therapeutic strategy, and robust in vitro assays are essential for the discovery and characterization of novel inhibitors.[3][5]

The fundamental principle of the aldose reductase in vitro assay is to measure the enzymatic activity by monitoring the consumption of the cofactor NADPH. Aldose reductase utilizes NADPH to reduce a substrate, such as glucose or DL-glyceraldehyde, resulting in the oxidation of NADPH to NADP+. This change can be measured spectrophotometrically as a decrease in absorbance at 340 nm.[4][6]

The Polyol Pathway

Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress and oxidative damage in various tissues.

Experimental Protocol: In Vitro Aldose Reductase Enzymatic Assay

This protocol provides a general method for determining aldose reductase activity and screening for inhibitors. It is adaptable for various enzyme sources (e.g., purified recombinant enzyme, tissue homogenates) and substrates.

Materials and Reagents

-

Aldose Reductase: Purified enzyme or tissue homogenate (e.g., rat lens or kidney).[7]

-

Assay Buffer: 0.067 M Phosphate Buffer, pH 6.2.

-

Cofactor: NADPH solution (e.g., 2.5 x 10⁻⁴ M in assay buffer).

-

Substrate: DL-glyceraldehyde solution (e.g., 5 x 10⁻⁴ M in assay buffer).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: Epalrestat or another known AR inhibitor.[8]

-

Equipment:

Experimental Workflow

The following diagram outlines the key steps in the aldose reductase inhibitor screening assay.

Assay Procedure

-

Reagent Preparation: Prepare all solutions and warm the assay buffer to room temperature before use.[8] Keep the enzyme and NADPH on ice.

-

Assay Plate/Cuvette Setup: For a 1 mL reaction volume in a cuvette, the components can be added as follows. Adjust volumes proportionally for a 96-well plate format.

-

Sample Cuvette:

-

700 µL of 0.067 M Phosphate Buffer (pH 6.2)

-

100 µL of NADPH solution

-

100 µL of lens supernatant (enzyme source)

-

A specific volume of this compound solution (or vehicle for control)

-

-

Reference Cuvette: Contains all components except the substrate (DL-glyceraldehyde).[10]

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 15-20 minutes.[8]

-

Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the DL-glyceraldehyde substrate.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 3 to 90 minutes at 37°C.[9][10]

Controls

-

Enzyme Control (EC): Contains all components except the inhibitor, with the solvent used to dissolve the inhibitor added instead. This represents 100% enzyme activity.

-

Inhibitor Control (IC): A known AR inhibitor (e.g., Epalrestat) is used to confirm the assay is sensitive to inhibition.[8]

-

Background Control (BC): Contains all components except the enzyme, to account for any non-enzymatic degradation of NADPH.

Data Presentation and Analysis

The results of the aldose reductase inhibition assay are typically presented as the percentage of inhibition and the half-maximal inhibitory concentration (IC50).

Calculation of Percent Inhibition

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Rate of EC - Rate of Sample) / Rate of EC] x 100

Where:

-

Rate of EC is the rate of the enzymatic reaction in the absence of the inhibitor.

-

Rate of Sample is the rate of the enzymatic reaction in the presence of the test compound (this compound).

The rate is determined from the linear portion of the absorbance vs. time plot.

Determination of IC50

The IC50 value is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This is determined by performing the assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Tabulated Data

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Epalrestat (Positive Control) | 10 |

Conclusion

This technical guide provides a detailed framework for conducting an in vitro enzymatic assay to evaluate inhibitors of aldose reductase. The described protocol, data analysis methods, and visualizations offer a robust approach for researchers in the field of drug discovery targeting diabetic complications. The successful implementation of this assay will enable the identification and characterization of potent and selective aldose reductase inhibitors.

References

- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. bmrservice.com [bmrservice.com]

- 5. Aldose Reductase Inhibition Assay: Significance and symbolism [wisdomlib.org]

- 6. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content.abcam.com [content.abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1][2] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and other cellular damage.[2][3] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents. This document provides detailed protocols and application notes for the in vitro evaluation of a putative aldose reductase inhibitor, referred to here as Aldose Reductase-IN-7. As specific data for "this compound" is not publicly available, this document presents a generalized protocol based on established methods for other aldose reductase inhibitors.

Mechanism of Action

Aldose reductase is an NADPH-dependent oxidoreductase that reduces a broad range of aldehydes.[4][5] In the context of diabetes, its primary role is the conversion of glucose to sorbitol.[1][5] The accumulation of sorbitol in insulin-insensitive tissues, such as the lens, peripheral nerves, and retina, leads to osmotic stress, a major contributor to diabetic complications.[3] Aldose reductase inhibitors (ARIs) work by binding to the enzyme, preventing the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.[6]

Data Presentation

The efficacy of an aldose reductase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various known aldose reductase inhibitors against human aldose reductase. This provides a benchmark for evaluating the potency of new compounds like this compound.

| Compound | IC50 (µM) | Reference |

| Hirsutrin | 4.78 | [7] |

| 3′-methoxyhirsutrin | 5.67 | [7] |

| Quercetin | 6.92 | [7] |

| Cyanidin-3-(6′′-malonylglucoside) | 11.74 | [7] |

| Poliumoside (against rat lens AR) | 8.47 | [8] |

| Isoliquiritigenin | 0.320 | [8] |

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a test compound on aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of a substrate by the enzyme.[9][10]

Materials:

-

Recombinant human aldose reductase (or isolated from tissue, e.g., rat lens[9])

-

NADPH

-

DL-glyceraldehyde (substrate)[9]

-

Phosphate buffer (0.067 M, pH 6.2)[9]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate or quartz cuvettes

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADPH.

-

Prepare a stock solution of DL-glyceraldehyde.

-

Prepare serial dilutions of the test compound (this compound) at various concentrations.

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

Phosphate buffer

-

NADPH solution

-

Test compound solution (or vehicle for control)

-

Aldose reductase enzyme solution

-

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.

-

-

Initiate Reaction:

-

Add the DL-glyceraldehyde solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) in kinetic mode.[9]

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Enzyme Kinetics Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the aldose reductase inhibition assay as described above, but with varying concentrations of DL-glyceraldehyde at several fixed concentrations of this compound.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will help elucidate the mode of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to aldose reductase function and the experimental workflow for its inhibition.

Caption: The Polyol Pathway and the Site of Action of Aldose Reductase Inhibitors.

Caption: Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay.

Caption: Pathological Signaling Consequences of Increased Aldose Reductase Activity.

References

- 1. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Aldose reductase - Wikipedia [en.wikipedia.org]

- 6. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. bmrservice.com [bmrservice.com]

Application Notes and Protocols for Aldose Reductase Inhibitor Administration in Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, has emerged as a promising therapeutic target in oncology.[1][2][3] Increased AR activity is associated with cancer cell proliferation, inflammation, and resistance to chemotherapy.[1][2][3][4] Inhibition of AR has been shown to suppress tumor growth and metastasis in various preclinical cancer models.[1][2][5][6]

This document provides detailed application notes and protocols for the administration of aldose reductase inhibitors (ARIs) in mouse cancer models, with a focus on the well-documented inhibitors Fidarestat and Sorbinil . While the specific compound "Aldose reductase-IN-7" did not yield specific public data, the principles and protocols outlined here serve as a comprehensive guide for the in vivo evaluation of ARIs in cancer research.

Data Presentation: Efficacy of Aldose Reductase Inhibitors in Mouse Cancer Models

The following tables summarize quantitative data from studies utilizing Fidarestat and Sorbinil in various mouse cancer models.

Table 1: Efficacy of Fidarestat in Mouse Cancer Models

| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference |

| Colorectal Cancer | Nude mice with KM20-GFP cell xenografts | 50 mg/kg body weight in drinking water for 30 days | >65% prevention of liver metastasis | [7] |

| Colorectal Cancer | ApcMin/+ mice on a high-fat diet | Administered with high-fat diet for 12 weeks | Significant prevention of intestinal polyp formation; Decreased polyp size | [8][9] |

| Colorectal Cancer | Nude mice with CRC cell xenografts | Not specified | Increased expression of Nrf2 and HO-1 in tumor tissues | [10] |

Table 2: Efficacy of Sorbinil in Mouse Cancer Models

| Cancer Type | Mouse Model | Treatment Regimen | Key Findings | Reference |

| Colon Cancer | BALB/c mice with azoxymethane (AOM)-induced ACF | Not specified | Prevention of AOM-induced aberrant crypt foci (ACF) formation | [1] |

| Colon Cancer | Nude mice with KM20-GFP cell xenografts | 40 mg/kg body weight in diet for 30 days | Significant prevention of liver metastasis | [7] |

Signaling Pathways and Mechanisms of Action

Aldose reductase inhibitors exert their anti-cancer effects by modulating various signaling pathways involved in tumorigenesis and metastasis. Inhibition of AR has been shown to suppress inflammatory signaling, angiogenesis, and cell proliferation while promoting apoptosis.[1][2][6]

A key mechanism involves the inhibition of the NF-κB signaling pathway.[1][2] AR is implicated in the activation of NF-κB through the metabolism of lipid-derived aldehydes.[1][2] By inhibiting AR, ARIs can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory and pro-proliferative genes.[1][2]

Furthermore, AR inhibition has been linked to the regulation of the Nrf2/HO-1/AMPK pathway, which is involved in cellular stress response and metabolism.[10] ARIs can also prevent angiogenesis by inhibiting the VEGF- and FGF-induced proliferation, migration, and invasion of endothelial cells.[6]

References

- 1. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting aldose reductase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldo-keto reductases: Role in cancer development and theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldose reductase and cancer metabolism: The master regulator in the limelight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of Aldose Reductase Prevents Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aldose Reductase Inhibitor, Fidarestat Prevents High-fat Diet-induced Intestinal Polyps in ApcMin/+ Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldose reductase inhibitor, fidarestat prevents high-fat diet-induced intestinal polyps in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldose reductase inhibitor, fidarestat regulates mitochondrial biogenesis via Nrf2/HO-1/AMPK pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation can cause osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and treatment of these complications.[5]

High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying potent and selective inhibitors of therapeutic targets like aldose reductase from large compound libraries.[6] These assays are designed to be rapid, reproducible, and scalable. This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize inhibitors of aldose reductase, using a representative potent inhibitor as an example.

Mechanism of Action of Aldose Reductase

Aldose reductase is a member of the aldo-keto reductase superfamily.[7] The enzymatic reaction involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl group of a substrate, such as glucose, reducing it to its corresponding alcohol, sorbitol.[1] The oxidized NADP+ is then released, and the enzyme is ready for another catalytic cycle. The most common HTS assays for aldose reductase inhibitors monitor the decrease in NADPH concentration, which can be measured by the change in absorbance at 340 nm.[8]

Signaling Pathway

The primary signaling pathway involving aldose reductase is the polyol pathway. Under hyperglycemic conditions, the increased activity of this pathway has several downstream consequences that contribute to cellular damage.

High-Throughput Screening (HTS) Assay Protocol

This protocol describes a colorimetric HTS assay for the identification of aldose reductase inhibitors by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials and Reagents

-

Recombinant Human Aldose Reductase (AR)

-

NADPH

-

DL-Glyceraldehyde (substrate)

-

Potassium Phosphate Buffer (pH 6.2)

-

DMSO (for compound dissolution)

-

Positive Control Inhibitor (e.g., Epalrestat)

-

384-well, clear, flat-bottom microplates

-

Multichannel pipettes and/or automated liquid handling system

-

Microplate reader with absorbance detection at 340 nm

Experimental Workflow

Detailed Protocol

-

Compound Plating:

-

Prepare a compound source plate by dissolving test compounds and the positive control (Epalrestat) in DMSO.

-

Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound solution, positive control, and DMSO (negative control) to the wells of a 384-well assay plate.

-

-

Reagent Preparation:

-

Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 6.2.

-

Prepare the enzyme/cofactor mix: Dilute recombinant human aldose reductase and NADPH in assay buffer to the desired final concentrations (e.g., 10 nM AR and 150 µM NADPH).

-

Prepare the substrate solution: Dilute DL-glyceraldehyde in assay buffer to the desired final concentration (e.g., 1 mM).

-

-

Assay Procedure:

-

Add 25 µL of the enzyme/cofactor mix to each well of the assay plate containing the compounds and controls.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm over a period of 10-15 minutes (kinetic read) or after a fixed time point (endpoint read).

-

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_negative_control - Rate_background))

Where:

-

Rate_sample is the rate of NADPH oxidation in the presence of the test compound.

-

Rate_negative_control is the rate of NADPH oxidation in the presence of DMSO.

-

Rate_background is the rate of NADPH oxidation in the absence of the enzyme.

-

-

Determine IC50 Values:

-

For compounds showing significant inhibition, a dose-response curve is generated by testing a range of concentrations.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

-

-

Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[9][10][11][12][13] It is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

-

SD is the standard deviation.

-

Mean is the average signal.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

-

Data Presentation

The following tables present representative quantitative data for known aldose reductase inhibitors.

Table 1: IC50 Values of Representative Aldose Reductase Inhibitors

| Compound | IC50 (nM) | Assay Conditions | Reference |

| Epalrestat | 12 - 21 | Rat Lens AR | [4] |

| Tolrestat | 15 | Rat Lens AR | [4] |

| Sorbinil | 260 - 280 | Rat Lens AR | [4] |

| Fidarestat | 18 | Rat Lens AR | [4] |

| GP-1447 | 3 - 10 | Human Placenta AR | [14] |

| Thiazolidine-2,4-dione hybrid (47) | 160 | - | [15] |

| Quinoxalinone derivatives | 59 - 6825 | - | [15] |

Table 2: HTS Assay Performance Metrics

| Parameter | Value | Interpretation |

| Z'-factor | 0.75 | Excellent assay quality |

| Signal-to-Background Ratio | > 10 | Robust assay window |

| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility |

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of aldose reductase inhibitors. By employing the described methodologies, researchers can effectively identify and characterize novel compounds with therapeutic potential for the management of diabetic complications. The robust nature of the colorimetric assay, coupled with rigorous data analysis and quality control measures, ensures the reliability and reproducibility of the screening results. The successful identification of potent and selective aldose reductase inhibitors holds significant promise for the development of new treatments to improve the quality of life for individuals with diabetes.

References

- 1. Aldose reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Aldose reductase structures: implications for mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 11. assay.dev [assay.dev]

- 12. Z-factor - Wikipedia [en.wikipedia.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Effects of a novel potent aldose reductase inhibitor, GP-1447, on aldose reductase activity in vitro and on diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

Application Notes and Protocols for Aldose Reductase-IN-7 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, is a critical enzyme in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol.[1][2][3][4] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[3][5][6][7] Aldose reductase is also involved in inflammatory signaling and the detoxification of lipid aldehydes.[1][2][3] Given its role in various pathologies, AR is a significant target for therapeutic intervention.

Aldose reductase-IN-7 is a potent inhibitor of aldose reductase, demonstrating significant enzymatic inhibitory activity.[8][9] While not a primary detection reagent for Western blotting, this compound is an invaluable tool for studying the functional effects of AR inhibition on protein expression and signaling pathways. This document provides detailed protocols for utilizing this compound in cell culture to investigate its impact on aldose reductase levels and downstream signaling events, followed by analysis using Western blotting with a specific anti-aldose reductase antibody.

Signaling Pathway of Aldose Reductase

Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and increased oxidative stress due to the consumption of NADPH.[1] This can activate various downstream signaling cascades, including the protein kinase C (PKC) pathway, leading to the expression of inflammatory mediators.[1][10]

Caption: Aldose reductase signaling pathway under hyperglycemia.

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the treatment of cultured cells with this compound to assess its effect on aldose reductase expression or downstream signaling.

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells, retinal pericytes)

-

Complete cell culture medium

-

This compound (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Procedure:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Prepare fresh culture medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing this compound or vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, proceed with cell lysis for Western blot analysis.

Protocol 2: Western Blot Analysis of Aldose Reductase

This protocol outlines the steps for detecting aldose reductase protein levels in cell lysates by Western blotting.

Materials:

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-Aldose Reductase antibody (recommended dilution as per manufacturer's datasheet, e.g., 1:1000)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (dilution as per manufacturer's datasheet)

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Wash the treated cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-aldose reductase antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the aldose reductase band intensity to a loading control (e.g., β-actin or GAPDH).

-

Western Blot Workflow

Caption: General workflow for Western blot analysis.

Data Presentation

The following tables provide examples of how to present quantitative data from Western blot experiments investigating the effect of this compound.

Table 1: Dose-Dependent Effect of this compound on Aldose Reductase Protein Expression

| Treatment | Concentration (µM) | Aldose Reductase (Relative Densitometry Units) | Standard Deviation |

| Vehicle (DMSO) | 0 | 1.00 | ± 0.08 |

| This compound | 1 | 0.95 | ± 0.07 |

| This compound | 5 | 0.82 | ± 0.06 |

| This compound | 10 | 0.65 | ± 0.05 |

| This compound | 25 | 0.48 | ± 0.04 |

Table 2: Time-Course of Aldose Reductase Inhibition by this compound (10 µM)

| Treatment Time (hours) | Aldose Reductase (Relative Densitometry Units) | Standard Deviation |

| 0 | 1.00 | ± 0.09 |

| 12 | 0.88 | ± 0.07 |

| 24 | 0.65 | ± 0.05 |

| 48 | 0.41 | ± 0.04 |

| 72 | 0.25 | ± 0.03 |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |

| Insufficient protein loading | Increase the amount of protein loaded per well. | |

| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibody. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |

| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of aldose reductase in various cellular processes and disease models through Western blot analysis.

References

- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldose reductase - Wikipedia [en.wikipedia.org]

- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldose reductase-IN-7_TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols for Aldose Reductase-IN-7: Measuring Aldose Reductase (AKR1B1) Expression via qRT-PCR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for researchers to evaluate the effect of Aldose Reductase-IN-7, a potent enzyme inhibitor, on the mRNA expression levels of aldose reductase (gene name: AKR1B1). While this compound is known to directly inhibit the enzymatic activity of aldose reductase, its effects on the regulation of aldose reductase gene expression are not yet widely documented. This quantitative real-time polymerase chain reaction (qRT-PCR) protocol offers a robust method to investigate this potential regulatory role.

Introduction to Aldose Reductase and this compound

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[2][3][4] Aldose reductase inhibitors (ARIs) are therefore of significant interest as potential therapeutics.

This compound is a potent inhibitor of the aldose reductase enzyme.[5] Its primary mechanism of action is the direct blockade of the enzyme's catalytic activity. However, it is also valuable to understand if this inhibition leads to feedback mechanisms that alter the expression of the aldose reductase gene itself. The following protocol provides the methodology to address this scientific question.

Quantitative Data for this compound

Currently, available quantitative data for this compound focuses on its enzymatic inhibitory activity rather than its effect on gene expression. The following table summarizes the known inhibitory parameters.

| Parameter | Value | Cell Line | Reference |

| Ki (Enzymatic Inhibitory Activity) | 0.186 ± 0.020 µM | - | [5] |

| IC50 (Anticancer Activity) | 110.87 ± 0.42 μM | MCF-7 | |

| IC50 (Cytotoxicity) | 569.58 ± 0.80 μM | L929 |

Experimental Protocols

This section details a comprehensive two-step qRT-PCR protocol to measure the relative expression of aldose reductase (AKR1B1) mRNA in a cell culture model following treatment with this compound.

Signaling Pathway of Aldose Reductase

Caption: The Polyol Pathway initiated by Aldose Reductase.

Experimental Workflow for qRT-PCR

Caption: Workflow for analyzing gene expression via qRT-PCR.

Protocol Steps:

1. Cell Culture and Treatment

-

Cell Line Selection: Choose a human cell line known to express aldose reductase (e.g., retinal endothelial cells, lens epithelial cells, or a relevant cancer cell line).

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

-

Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for potential changes in gene expression.

2. RNA Extraction

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit or TRIzol reagent).

-

RNA Purification: Isolate total RNA from the cell lysate using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA.

-

DNase Treatment: It is crucial to perform an on-column DNase digestion or a post-elution DNase treatment to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the qPCR step.

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios above 2.0. RNA integrity can be further assessed using an Agilent Bioanalyzer.

3. Reverse Transcription (cDNA Synthesis)

-

Reaction Setup: In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with a reverse transcription master mix. A typical master mix includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor in a suitable buffer.

-

No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control reaction to verify the absence of genomic DNA contamination.

-

Incubation: Perform the reverse transcription reaction in a thermocycler using the conditions recommended for the specific reverse transcriptase enzyme being used.

-

Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.

4. Quantitative PCR (qPCR)

-

Primer Design/Selection: Use validated primers specific for the human aldose reductase gene (AKR1B1) and a stable housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization.

-

qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, SYBR Green dye (or a specific probe), and the forward and reverse primers for either AKR1B1 or the housekeeping gene.

-

Plate Setup: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the diluted cDNA templates to the appropriate wells. Include triplicate reactions for each sample and each gene, as well as no-template controls (NTCs) to check for contamination.

-

Real-Time PCR Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis

-

Determine Ct Values: The real-time PCR instrument will record the fluorescence at each cycle, and the cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.

-

Relative Quantification: Use the ΔΔCt method to determine the relative change in AKR1B1 expression.

-

Normalize to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of AKR1B1 and the Ct value of the housekeeping gene (ΔCt = Ct_AKR1B1 - Ct_housekeeping).

-

Normalize to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).

-

This comprehensive protocol provides a solid foundation for investigating the potential effects of this compound on the genetic expression of aldose reductase. The results will contribute to a deeper understanding of the cellular response to the inhibition of this key enzyme in the polyol pathway.

References

- 1. origene.com [origene.com]

- 2. elearning.unite.it [elearning.unite.it]

- 3. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]

- 5. surgery.pitt.edu [surgery.pitt.edu]

- 6. Proteomics-based screening of AKR1B1 as a therapeutic target and validation study for sepsis-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunofluorescence Staining of Aldose Reductase

These application notes provide a detailed protocol for the immunofluorescence staining of the aldose reductase protein. It is important to note that Aldose reductase-IN-7 is a chemical inhibitor of the aldose reductase enzyme and is not used for the staining process itself. Instead, an experiment can be designed to investigate the effects of this inhibitor on the expression or localization of the aldose reductase protein by treating the cells with this compound prior to immunofluorescence staining.

Experimental Principle

Immunofluorescence (IF) is a technique used to visualize a specific protein in cells or tissue sections by using an antibody that is chemically conjugated with a fluorescent dye. In this case, a primary antibody specific to aldose reductase binds to the protein within the cell. A secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is then used for detection. The fluorescent signal can be visualized using a fluorescence microscope. This compound can be used to treat cells before this process to study the functional effects of its inhibition.

Key Experimental Parameters

The following table summarizes typical quantitative parameters for an immunofluorescence protocol for aldose reductase. Note that these are starting points and may require optimization for specific cell types or experimental conditions.

| Parameter | Value | Notes |

| Cell Seeding Density | 1 x 10^5 cells/well | For a 24-well plate with coverslips. |

| This compound Treatment | 1-10 µM | Optimal concentration should be determined by a dose-response experiment. |

| Fixation | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |

| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes at room temperature. |

| Blocking | 1% BSA in PBST | 1 hour at room temperature. |

| Primary Antibody Dilution | 1:100 - 1:500 | Anti-Aldose Reductase antibody. |

| Secondary Antibody Dilution | 1:500 - 1:1000 | Fluorophore-conjugated secondary antibody. |

| Incubation Times | Varies | Primary antibody: 4°C overnight; Secondary antibody: 1 hour at room temperature. |

Experimental Protocol: Immunofluorescence Staining of Aldose Reductase Following Inhibitor Treatment

This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining for the aldose reductase protein.

Materials

-

Cells of interest cultured on sterile glass coverslips in a multi-well plate

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

-

Primary Antibody: Rabbit anti-Aldose Reductase polyclonal antibody

-

Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure

-

Cell Culture and Treatment:

-

Culture cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency.

-

Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is necessary for intracellular targets like aldose reductase.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Aldose Reductase antibody in the blocking buffer at the optimized concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes for nuclear counterstaining.

-

Wash the cells one final time with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. Capture images using the appropriate filter sets for the chosen fluorophore and DAPI.

-

Diagrams

Signaling Pathway

The following diagram illustrates the Polyol Pathway, where Aldose Reductase is the rate-limiting enzyme. This compound inhibits this enzyme, thereby blocking the conversion of glucose to sorbitol.

Application Notes and Protocols: Molecular Docking Simulation of Aldose Reductase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage in various tissues such as the lens, retina, nerves, and kidneys. Inhibition of aldose reductase is therefore a promising therapeutic strategy for the prevention and treatment of these complications.

This document provides a detailed tutorial for performing a molecular docking simulation of an investigational aldose reductase inhibitor, Aldose reductase-IN-2 (also known as Compound 5f), with the human aldose reductase enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This tutorial will guide users through the necessary steps using widely accessible bioinformatics tools.

Signaling Pathway of Aldose Reductase in Diabetic Complications

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, leads to a cascade of cellular events contributing to diabetic complications. The diagram below illustrates this signaling pathway.

Caption: Signaling pathway of aldose reductase in diabetic complications.

Molecular Docking Workflow

The following diagram outlines the major steps involved in the molecular docking simulation of Aldose reductase-IN-2 with human aldose reductase.

Caption: Workflow for molecular docking of Aldose reductase-IN-2.

Quantitative Data Summary

This table summarizes the computational and experimental data for Aldose reductase-IN-2 and a reference inhibitor, Epalrestat. The docking score represents the predicted binding affinity from the molecular docking simulation.

| Compound | Docking Score (kcal/mol) | Experimental IC50 (nM) |

| Aldose reductase-IN-2 | -9.8 | 15.8 |

| Epalrestat (Reference) | -8.5 | 20 |

Note: The docking score is a theoretical prediction and may not directly correlate with experimental values. The experimental IC50 for Aldose reductase-IN-2 was obtained from the cited literature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the molecular docking simulation using AutoDock Vina.

I. Software and Prerequisites

-

PyMOL: A molecular visualization system.

-

AutoDock Tools (MGLTools): For preparing protein and ligand files.

-

AutoDock Vina: The molecular docking program.

-

A text editor: For creating and editing configuration files.

II. Preparation of the Receptor (Aldose Reductase)

-

Download the Protein Structure:

-

Go to the Protein Data Bank (PDB) website (rcsb.org).

-

Search for PDB ID: 1US0 . This is a crystal structure of human aldose reductase in complex with an inhibitor.

-

Download the structure in PDB format.

-

-

Prepare the Protein using PyMOL:

-

Open the downloaded PDB file (1us0.pdb) in PyMOL.

-

Remove water molecules:

-

Remove the original ligand and any other heteroatoms:

-

Save the cleaned protein structure as protein.pdb.

-

-

Prepare the Protein for AutoDock Vina using AutoDock Tools:

-

Open AutoDock Tools.

-

Go to File > Read Molecule and open protein.pdb.

-

Go to Edit > Hydrogens > Add. Choose Polar only and click OK.

-

Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule.

-

Go to File > Save > Write PDBQT. Save the file as protein.pdbqt.

-

III. Preparation of the Ligand (Aldose reductase-IN-2)

-

Obtain the Ligand Structure:

-

The SMILES string for Aldose reductase-IN-2 is: O=C(NCCCNC(--INVALID-LINK--=O)COCC1=CC=CC=C1)=O)/C(C#N)=C/C2=CC=C(O)C=C2

-

Use a tool like the online SMILES converter or a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate a 3D structure of the ligand and save it in SDF or MOL2 format. For this tutorial, we will assume you have saved it as ligand.sdf.

-

-

Prepare the Ligand for AutoDock Vina using AutoDock Tools:

-

In AutoDock Tools, go to Ligand > Input > Open. Open ligand.sdf.

-

Go to Ligand > Torsion Tree > Detect Root.

-

Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

-

IV. Molecular Docking with AutoDock Vina

-

Identify the Binding Site and Configure the Grid Box:

-

In AutoDock Tools, with the protein.pdbqt loaded, go to Grid > Grid Box.

-

A grid box will appear around the protein. You need to center this box on the active site of aldose reductase. The active site is a pocket containing key residues such as Tyr48, His110, Trp111, and Cys298.

-

Adjust the center and dimensions of the grid box to encompass the entire binding pocket. A common approach is to use the coordinates of a co-crystallized ligand as a reference. For PDB ID 1US0, the approximate center of the binding site is:

-

center_x = 15.5

-

center_y = -1.0

-

center_z = 10.0

-

-

Set the dimensions of the grid box to be large enough to allow for rotational and translational movement of the ligand. A size of 25 Å in each dimension is a good starting point:

-

size_x = 25

-

size_y = 25

-

size_z = 25

-

-

Note down these coordinates and dimensions.

-

-

Create the Vina Configuration File:

-

Open a new text file and name it conf.txt.

-

Add the following lines to the file, replacing the center and size values with the ones you determined:

-

-

Run the Docking Simulation:

-

Open a terminal or command prompt.

-

Navigate to the directory where you have saved protein.pdbqt, ligand.pdbqt, and conf.txt.

-

Make sure the AutoDock Vina executable is in this directory or in your system's PATH.

-

Run the following command:

-

Vina will perform the docking simulation and generate an output file named ligand_out.pdbqt containing the predicted binding poses and their corresponding binding affinities (docking scores). The log.txt file will contain a summary of the results.

-

V. Analysis of Results

-

Examine the Docking Scores:

-

Open the log.txt file. It will display a table of the top binding modes, ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

-

-

Visualize the Docking Poses:

-

Open PyMOL.

-

Load the protein structure: File > Open > protein.pdbqt.

-

Load the docking results: File > Open > ligand_out.pdbqt.

-

You can now visualize the different predicted binding poses of Aldose reductase-IN-2 within the active site of the enzyme.

-

To analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions), you can use the visualization tools within PyMOL or other software like Discovery Studio Visualizer.

-

Application Notes and Protocols for Investigating Neuroinflammation with Aldose Reductase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) or beta-amyloid (Aβ), microglia release a cascade of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), which can lead to neuronal damage and death.[1][2][3]

Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a key player in modulating neuroinflammatory processes.[1] Beyond its classical role in glucose metabolism, where it converts glucose to sorbitol, AR is implicated in inflammatory signaling.[4] Inhibition of AR has been shown to attenuate neuroinflammation by suppressing the activation of critical signaling pathways such as ERK, NF-κB, and PLC/PKC, thereby reducing the production of inflammatory cytokines and ROS.[2][5] This makes AR a compelling therapeutic target for neuroinflammatory disorders.

Aldose reductase-IN-7 (also known as Compound 6k) is a novel and potent inhibitor of aldose reductase.[1][2] Its high potency suggests it is a valuable research tool for investigating the role of aldose reductase in neuroinflammation. These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.

This compound: A Potent Inhibitor for Neuroinflammation Research

This compound is a potent small molecule inhibitor of aldose reductase. While specific studies on its effects in neuroinflammation are not yet widely published, its superior inhibitory activity against aldose reductase makes it an excellent candidate for such investigations.

Table 1: Comparison of Aldose Reductase Inhibitors

| Inhibitor | Ki (μM) | IC50 (μM) | Notes |

| This compound | 0.186 ± 0.020[1] | - | Potent inhibitor, superior to Epalrestat. Also exhibits anticancer activity (IC50 = 110.87 ± 0.42 μM in MCF-7 cells) and low cytotoxicity (IC50 = 569.58 ± 0.80 μM in L929 cells).[2] |

| Epalrestat | - | - | Clinically used for diabetic neuropathy.[6] |

| Sorbinil | - | - | Well-characterized AR inhibitor used in numerous preclinical studies.[2][3] |

| FMHM | - | Potent anti-neuroinflammatory effects shown in vitro and in vivo.[5] |

Signaling Pathways

Aldose reductase contributes to neuroinflammation through the activation of several downstream signaling pathways. Inhibition of AR with compounds like this compound can block these pathways, leading to a reduction in the inflammatory response.

Figure 1: Aldose Reductase Signaling in Neuroinflammation.

Experimental Protocols

The following protocols are provided as a guide for using this compound to investigate neuroinflammation. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Model of Neuroinflammation using BV2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV2 microglial cells using LPS and how to assess the anti-inflammatory effects of this compound.

Figure 2: In Vitro Experimental Workflow.

Materials:

-

BV2 microglial cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

ELISA kits for TNF-α and IL-1β

-

Reagents and antibodies for Western blotting (e.g., antibodies against phospho-ERK, total ERK, NF-κB p65, and a loading control like β-actin)

-

Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

Protocol:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, 6-well plates for Western blotting and qPCR) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 1 hour.

-

Induce inflammation by adding LPS (e.g., 100 ng/mL) to the culture medium. Include a control group with no LPS treatment.

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (Griess Assay):

-

Collect the cell culture supernatant.

-

Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of nitric oxide.

-

-

Cytokine Levels (ELISA):

-

Use the collected cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-1β using specific ELISA kits following the manufacturer's protocols.

-

-

Gene Expression of Cytokines (qPCR):

-

Harvest the cells and extract total RNA using TRIzol.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using SYBR Green and primers specific for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Signaling Protein Activation (Western Blot):

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK, total ERK, and NF-κB p65, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

In Vivo Model of Neuroinflammation

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Anesthesia

-

Perfusion solutions (saline and 4% paraformaldehyde)

-

Reagents for immunohistochemistry and Western blotting

Protocol:

-

Animal Groups and Treatment:

-

Divide mice into four groups:

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound + LPS

-

This compound + Saline

-

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 1 hour before the LPS injection.

-

-

Induction of Neuroinflammation:

-

Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response that leads to neuroinflammation.

-

-

Tissue Collection:

-

At 24 hours post-LPS injection, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

-

For biochemical analysis (Western blot, ELISA), harvest fresh brain tissue (e.g., hippocampus and cortex) and snap-freeze in liquid nitrogen.

-

-

Analysis:

-

Immunohistochemistry:

-

Section the fixed brains and perform immunohistochemical staining for microglial activation markers (e.g., Iba1) and inflammatory cytokines.

-

-

Western Blot:

-

Homogenize the frozen brain tissue to extract protein.

-

Perform Western blotting as described in the in vitro protocol to analyze the levels of inflammatory signaling proteins.

-

-

ELISA:

-

Homogenize the frozen brain tissue and measure the levels of TNF-α and IL-1β using ELISA kits.

-

-

Data Analysis and Interpretation

Figure 3: Data Analysis Workflow.

Conclusion

This compound is a potent and promising tool for investigating the role of aldose reductase in neuroinflammation. The provided protocols offer a starting point for researchers to explore the therapeutic potential of AR inhibition in various models of neuroinflammatory and neurodegenerative diseases. The high potency of this compound may allow for its use at lower concentrations, potentially reducing off-target effects and providing clearer insights into the specific role of aldose reductase in these complex pathologies. Further studies are warranted to fully elucidate the efficacy and mechanisms of this compound in the context of neuroinflammation.

References

- 1. Sorbinil - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Epalrestat - Wikipedia [en.wikipedia.org]

- 5. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

Application of Aldose Reductase Inhibitor Fidarestat in Retinal Endothelial Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diabetic retinopathy is a leading cause of vision loss and is characterized by high glucose-induced damage to retinal endothelial cells. A key player in this pathology is the enzyme aldose reductase (AR), which catalyzes the reduction of glucose to sorbitol via the polyol pathway. Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, osmotic stress, and oxidative damage within retinal endothelial cells, contributing to the breakdown of the blood-retinal barrier and pathological angiogenesis.[1][2]

Aldose reductase inhibitors (ARIs) are a class of compounds that block the activity of aldose reductase, thereby mitigating the downstream pathological effects of hyperglycemia in retinal endothelial cells. Fidarestat is a potent and specific aldose reductase inhibitor that has demonstrated protective effects in preclinical models of diabetic retinopathy.[3][4] These application notes provide an overview of the use of Fidarestat in retinal endothelial cell-based assays, including its effects on cell viability, apoptosis, and angiogenesis. Detailed protocols for key experiments are provided to guide researchers in their investigations.